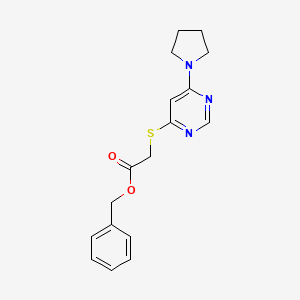

Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate

Description

Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate is a pyrimidine-based compound featuring a thioacetate ester linkage and a pyrrolidine substituent. Its molecular formula is reported as C₁₈H₁₉N₃O₂S (calculated from MS m/z 392 [MH⁺], suggesting a molecular weight of ~391.5 g/mol). Key spectral data include:

- IR (KBr): 1707 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C=N stretch).

- ¹H NMR (CDCl₃): δ 1.40– (partial data, unresolved in evidence).

- Elemental analysis: Found C, 70.24%; H, 6.45%; N, 10.92%, aligning with theoretical values (Calcd: C, 70.57%; H, 6.44%; N, 10.73%).

The compound’s synthesis involves coupling a pyrimidine-thiol intermediate with a benzyl bromoacetate derivative under basic conditions, yielding an 88% isolated product. Its structural core combines a pyrimidine ring with a sulfur-containing side chain, which may influence solubility and bioactivity.

Properties

IUPAC Name |

benzyl 2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-17(22-11-14-6-2-1-3-7-14)12-23-16-10-15(18-13-19-16)20-8-4-5-9-20/h1-3,6-7,10,13H,4-5,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNOWDHJMBAAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to a series of reactions to form the final product. The reaction conditions often include the use of specific reagents, solvents, and catalysts to facilitate the desired transformations.

For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the corresponding compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Industrial Production Methods: Industrial production methods for Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-

Comparison with Similar Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)

- Structure : Piperidine (6-membered N-heterocycle) replaces pyrrolidine; oxazolo-pyridine fused ring replaces pyrimidine.

- Properties :

Pyrimidine Derivatives with Fluorinated Substituents

Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate (Patent Example)

- Structure: Contains trifluoromethylpyrimidine, morpholinoethoxy linker, and fluorinated benzyl group.

- Analytical data :

- Key differences: Fluorine atoms enhance metabolic stability and lipophilicity, while morpholino groups improve solubility.

Thiazolidinedione-Pyrimidine Hybrids

Lobeglitazone (C₂₄H₂₄N₄O₅S)

- Structure: Combines thiazolidinedione (TZD) pharmacophore with pyrimidine and methoxy-phenoxy groups.

- Functional comparison: Target: PPARγ agonist (diabetes therapy), unlike the unknown target of the benzyl thioacetate compound. Bioactivity: TZD moiety confers insulin sensitization, absent in non-TZD pyrimidines.

Data Table: Comparative Analysis

Key Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.